Etisulergine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

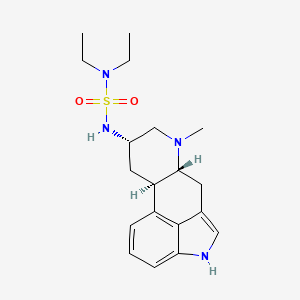

L'étisulergine est un composé chimique de formule moléculaire C19H28N4O2S . Il est connu pour ses propriétés pharmacologiques et a été étudié pour diverses applications dans la recherche scientifique. Le composé se caractérise par sa structure complexe, qui comprend un atome de soufre, ce qui le rend unique parmi les composés similaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'étisulergine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de précurseurs spécifiques dans des conditions contrôlées. La synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La première étape implique la formation de la structure de base par une série de réactions, notamment la condensation et la cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que l'hydroxyle, l'amino et les groupes contenant du soufre sont introduits par des réactions de substitution.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir de l'étisulergine de haute pureté.

Méthodes de production industrielle : Dans un environnement industriel, la production d'étisulergine implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour assurer un rendement et une pureté élevés. Des réacteurs à écoulement continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions : L'étisulergine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium, conduisant à la formation de dérivés réduits.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels par d'autres groupes, souvent en utilisant des réactifs tels que les halogènes ou les agents alkylants.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène, conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure de lithium aluminium, conditions anhydres.

Substitution : Halogènes, agents alkylants, solvants tels que le dichlorométhane ou l'éthanol.

Principaux produits :

Produits d'oxydation : Sulfoxydes, sulfones.

Produits de réduction : Dérivés réduits avec des groupes fonctionnels modifiés.

Produits de substitution : Composés avec de nouveaux groupes fonctionnels remplaçant les groupes d'origine.

4. Applications de la recherche scientifique

L'étisulergine a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses effets sur les processus cellulaires et comme outil pour étudier les voies biochimiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris son rôle d'agoniste ou d'antagoniste dans divers systèmes biologiques.

5. Mécanisme d'action

Le mécanisme d'action de l'étisulergine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour se lier aux récepteurs du système nerveux central, modulant la libération de neurotransmetteurs et influençant les voies de transduction du signal. Les effets du composé sont médiés par son interaction avec les récepteurs de la sérotonine et de la dopamine, conduisant à des changements dans l'activité neuronale et le comportement .

Applications De Recherche Scientifique

Etisulergine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its effects on cellular processes and as a tool for investigating biochemical pathways.

Medicine: Explored for its potential therapeutic effects, including its role as an agonist or antagonist in various biological systems.

Mécanisme D'action

The mechanism of action of Etisulergine involves its interaction with specific molecular targets and pathways. It is known to bind to receptors in the central nervous system, modulating neurotransmitter release and influencing signal transduction pathways. The compound’s effects are mediated through its interaction with serotonin and dopamine receptors, leading to changes in neuronal activity and behavior .

Comparaison Avec Des Composés Similaires

L'étisulergine est comparé à d'autres composés similaires pour mettre en évidence son caractère unique :

Composés similaires : Diéthylamide de l'acide lysergique, Ergotamine, Méthysergide.

Unicité : Contrairement aux autres composés, l'étisulergine contient un atome de soufre, qui contribue à son profil pharmacologique distinct. .

L'étisulergine se distingue par sa structure chimique unique et ses applications diverses dans la recherche scientifique. Sa synthèse, sa réactivité chimique et son mécanisme d'action en font un composé d'intérêt majeur dans divers domaines.

Propriétés

Numéro CAS |

64795-23-9 |

|---|---|

Formule moléculaire |

C19H28N4O2S |

Poids moléculaire |

376.5 g/mol |

Nom IUPAC |

(6aR,9S,10aR)-9-(diethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H28N4O2S/c1-4-23(5-2)26(24,25)21-14-10-16-15-7-6-8-17-19(15)13(11-20-17)9-18(16)22(3)12-14/h6-8,11,14,16,18,20-21H,4-5,9-10,12H2,1-3H3/t14-,16+,18+/m0/s1 |

Clé InChI |

YHEIHLVIKSTGJE-YXJHDRRASA-N |

SMILES |

CCN(CC)S(=O)(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

SMILES isomérique |

CCN(CC)S(=O)(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |

SMILES canonique |

CCN(CC)S(=O)(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |

Numéros CAS associés |

72782-54-8 (mono-hydrochloride) |

Synonymes |

CQ 32084 CQ-32084 etisulergine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.